molecular formula C18H20N2O3S2 B3483146 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B3483146
M. Wt: 376.5 g/mol
InChI Key: YOZOYBPUWXDQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole ring fused with an ethoxy group and a sulfonamide moiety, making it a unique and potentially valuable molecule in various scientific fields.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazoles .

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide stands out due to its unique combination of an ethoxy group and a sulfonamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-5-23-14-6-7-15-16(10-14)24-18(19-15)20-25(21,22)17-12(3)8-11(2)9-13(17)4/h6-10H,5H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZOYBPUWXDQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 2
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N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 3
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N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 4
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N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 5
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N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide
Reactant of Route 6
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N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4,6-trimethylbenzenesulfonamide

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